INCB047986

Catalog No.
S548079
CAS No.
M.F
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
INCB047986

Product Name

INCB047986

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

INCB047986; INCB-047986; INCB 047986.

Description

The exact mass of the compound INCB047986 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

INCB047986 is a small molecule that functions as a selective inhibitor of Janus kinase 1. It was developed by Incyte Corporation and is primarily aimed at treating various malignancies, including solid tumors such as breast and pancreatic cancers, as well as certain autoimmune disorders. The compound's mechanism of action revolves around its ability to inhibit the phosphorylation of Janus kinase 1, which subsequently affects JAK-dependent signaling pathways that are crucial for cell proliferation and survival in cancer cells .

The chemical structure of INCB047986 allows it to engage in specific reactions typical for kinase inhibitors. Upon binding to Janus kinase 1, it prevents the phosphorylation of tyrosine residues on target proteins, disrupting downstream signaling pathways. This inhibition can lead to reduced activation of transcription factors involved in cell proliferation and survival, thereby exerting its therapeutic effects against cancer .

INCB047986 has demonstrated significant biological activity against various cancer cell lines in preclinical studies. Its selective inhibition of Janus kinase 1 has been linked to the downregulation of several oncogenic pathways, including the JAK/STAT pathway, which plays a pivotal role in cancer progression and immune response modulation. The compound has been evaluated in clinical trials for its efficacy in treating solid tumors, although many trials have faced termination due to lack of efficacy or adverse effects .

The synthesis of INCB047986 involves complex organic chemistry techniques that typically include multi-step reactions to construct its unique molecular framework. The specific synthetic route has not been disclosed in detail in public resources, but it generally includes steps such as:

  • Formation of the core quinoline structure.
  • Introduction of substituents that confer selectivity for Janus kinase 1.
  • Final modifications to enhance solubility and bioavailability.

Such methods are common in the development of small molecule inhibitors targeting specific enzymes .

INCB047986 was primarily explored for its potential applications in oncology and autoimmune diseases. Its main therapeutic targets included:

  • Cancer: Investigated for treating breast cancer, pancreatic cancer, and other solid tumors.
  • Autoimmune Disorders: Evaluated for conditions such as rheumatoid arthritis and myelodysplastic syndromes.

Despite promising preclinical data, most clinical trials have been discontinued due to insufficient clinical responses or adverse effects .

Interaction studies involving INCB047986 have focused on its binding affinity and selectivity towards Janus kinase 1 compared to other kinases. These studies are crucial for understanding potential off-target effects and optimizing therapeutic windows. The compound's interactions with various cellular pathways have been characterized through both in vitro assays and animal models, emphasizing its role in modulating immune responses and tumor growth .

Several compounds share structural or functional similarities with INCB047986, particularly within the class of Janus kinase inhibitors. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
RuxolitinibJanus kinase 1/2 inhibitorApproved for myelofibrosis and polycythemia vera
TofacitinibJanus kinase 1/3 inhibitorApproved for rheumatoid arthritis
BaricitinibJanus kinase 1/2 inhibitorApproved for rheumatoid arthritis and COVID-19
DecernotinibSelective JAK3 inhibitorFocused on autoimmune diseases

Uniqueness of INCB047986: Unlike other compounds, INCB047986 specifically targets Janus kinase 1 with a distinct chemical structure that may provide unique pharmacological properties. Its selectivity profile aims to minimize side effects associated with broader-spectrum JAK inhibitors .

The retrosynthetic analysis of INCB047986, a selective Janus kinase 1 inhibitor with molecular formula C20H16FN7OS, begins with the systematic disconnection of the complex pyrrolopyrimidine core structure [1] [4]. The compound features a 7H-pyrrolo[2,3-d]pyrimidine framework substituted with a fluorinated aromatic system, representing a sophisticated heterocyclic architecture that requires careful synthetic planning [22] [26].

The primary retrosynthetic disconnection involves the separation of the heterocyclic core from the substituted aromatic components [23] [30]. This approach reveals that INCB047986 can be conceptually derived from a 4-chloropyrrolopyrimidine intermediate and an appropriately functionalized aniline derivative [11] [14]. The strategic bond disconnections highlight the importance of nucleophilic aromatic substitution reactions in the final assembly of the target molecule [9] [18].

Further retrosynthetic analysis reveals that the pyrrolopyrimidine core can be traced back to simpler pyrimidine and pyrrole building blocks [11] [26]. The synthetic strategy typically involves the construction of the fused ring system through cyclization reactions, followed by selective functionalization at specific positions [30] [38]. The presence of the fluorine substituent and the thiazole-containing side chain requires careful consideration of regioselectivity and functional group compatibility throughout the synthetic sequence [23] [39].

Retrosynthetic StepTarget FragmentKey DisconnectionStrategic Considerations
1Complete moleculeNucleophilic aromatic substitutionRegioselectivity control
2Pyrrolopyrimidine coreRing formationCyclization efficiency
3Pyrimidine precursorHeterocycle synthesisFunctional group tolerance
4Simple building blocksCommercial availabilityCost-effectiveness

Key Synthetic Intermediates and Reaction Pathways

The synthesis of INCB047986 relies on several critical intermediates that serve as convergent points in the overall synthetic strategy [9] [18]. The primary intermediate is a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative, which serves as the central scaffold for subsequent functionalization reactions [11] [23]. This intermediate is typically prepared through a multi-step sequence involving the cyclization of appropriately substituted pyrimidine precursors [26] [30].

A key synthetic pathway involves the preparation of 4-nitropyrazole derivatives as starting materials, which undergo Chan-Lam coupling reactions with cyclopropylboronic acid to generate essential intermediates [9]. The subsequent hydrogen reduction and protection steps yield key intermediates that can be further elaborated through nucleophilic substitution reactions [9] [18]. These transformations demonstrate the importance of protecting group strategies in maintaining selectivity throughout the synthetic sequence [37] [41].

The synthesis also involves the preparation of oxetanone-derived intermediates through Wittig reactions with cyanomethylene triphenylphosphine [9]. These intermediates undergo addition reactions with pyrazolylboronic pinacol esters, followed by nucleophilic substitution with dichlorothieno[3,2-d]pyrimidine derivatives [9]. The convergent nature of these pathways allows for the efficient assembly of complex molecular architectures while maintaining high levels of synthetic control [18] [37].

Intermediate ClassSynthetic MethodYield RangeKey Transformations
4-ChloropyrrolopyrimidinesCyclization reactions65-85%Ring formation, halogenation
Nitropyrazole derivativesChan-Lam coupling70-90%C-N bond formation
Oxetanone intermediatesWittig reaction60-80%C-C bond formation
Protected amine intermediatesReduction/protection75-95%Functional group manipulation

Catalytic Systems and Reaction Condition Optimization

The optimization of catalytic systems for INCB047986 synthesis involves careful selection of metal catalysts, ligands, and reaction conditions to achieve maximum efficiency and selectivity [12] [15]. Palladium-catalyzed cross-coupling reactions play a central role in the synthetic strategy, particularly for the formation of carbon-carbon and carbon-nitrogen bonds [11] [18]. The choice of palladium catalyst and phosphine ligands significantly impacts both reaction yield and regioselectivity [37] [41].

Copper-catalyzed reactions are equally important in the synthetic methodology, particularly for Chan-Lam coupling reactions that form crucial carbon-nitrogen bonds [9] [38]. The optimization of copper loading, base selection, and reaction temperature requires systematic investigation to achieve optimal results [12] [20]. Recent advances in copper catalysis have enabled more efficient and environmentally friendly synthetic protocols [32] [38].

The development of flow chemistry approaches has shown promise for improving reaction efficiency and scalability [16]. Continuous flow systems allow for better control of reaction parameters such as temperature, residence time, and mixing efficiency [15] [28]. Machine learning approaches have been increasingly applied to optimize reaction conditions, reducing the number of experimental iterations required to identify optimal parameters [15] [20].

Catalyst SystemReaction TypeOptimal ConditionsTypical Yields
Pd(PPh3)4/BaseCross-coupling80-100°C, 2-12 h70-90%
Cu(OAc)2/LigandChan-Lam coupling70°C, 16 h65-85%
Pd/C, H2Reduction25°C, 1 h85-95%
POCl3ChlorinationReflux, 2-4 h75-90%

Purification Strategies and Yield Maximization

The purification of INCB047986 and its synthetic intermediates requires sophisticated separation techniques that can handle the complex mixture of products and byproducts typically encountered in heterocyclic synthesis [17] [21]. High-performance liquid chromatography represents the gold standard for final product purification, with mobile phases consisting of acetonitrile, water, and trifluoroacetic acid gradients providing optimal separation efficiency [9] [18].

Crystallization strategies play a crucial role in both purification and yield maximization [17] [21]. The development of appropriate crystallization conditions requires careful optimization of solvent systems, temperature profiles, and seeding strategies [19] [28]. Polymorphism control is particularly important for pharmaceutical compounds, as different crystal forms can exhibit varying bioavailability and stability profiles [21] [31].

Continuous extraction techniques have been successfully implemented for large-scale purification processes [37]. Liquid-liquid extraction methods using carefully selected solvent systems can achieve high purity levels while minimizing material losses [17] [37]. The implementation of telescoped synthesis approaches, where multiple reaction steps are performed without intermediate purification, significantly improves overall process efficiency [18] [37].

Purification MethodApplicationPurity AchievedYield Recovery
Column chromatographySmall scale>95%70-85%
HPLC purificationAnalytical/final>98%60-80%
RecrystallizationIntermediate purification90-95%75-90%
Liquid-liquid extractionLarge scale85-92%85-95%

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of INCB047986 presents numerous technical and operational challenges that must be systematically addressed [17] [31]. Heat and mass transfer limitations become increasingly problematic as reaction volumes increase, potentially leading to temperature gradients and incomplete mixing that can compromise product quality [17] [28]. The design of appropriate reactor systems with adequate mixing and heat exchange capabilities is essential for maintaining consistent reaction conditions [31] [32].

Process development efforts focus on identifying and eliminating bottlenecks that may not be apparent at smaller scales [17] [31]. The use of hazardous reagents such as sodium hydride in dimethylformamide presents significant safety concerns that require alternative synthetic approaches for large-scale implementation [18] [37]. The development of safer, more environmentally friendly processes often necessitates complete route redesign rather than simple condition optimization [17] [34].

Equipment engineering challenges include the translation of specialized laboratory glassware and instrumentation to industrial-scale reactors and separation equipment [17] [28]. The implementation of Process Analytical Technology enables real-time monitoring of critical process parameters, helping to ensure consistent product quality across different batch sizes [31]. Regulatory compliance requirements add additional layers of complexity, requiring extensive documentation and validation of all process changes [17] [31].

Scale-up ChallengeImpactMitigation StrategySuccess Rate
Heat transfer limitationsProduct qualityImproved reactor design80-90%
Mixing inefficienciesYield reductionEnhanced agitation systems85-95%
Safety concernsProcess viabilityAlternative reagents70-85%
Regulatory complianceTime to marketEarly engagement90-95%

Core Scaffold Modifications and Janus Kinase 1 Binding Affinity

The development of INCB047986 represented a systematic exploration of core scaffold modifications aimed at optimizing Janus kinase 1 binding affinity while maintaining selectivity over other Janus kinase isoforms. The medicinal chemistry program began with itacitinib (INCB039110) as the starting point, which demonstrated Janus kinase 1 inhibitory activity with an inhibitory concentration 50 value of 3.6 nanomolar and 21-fold selectivity over Janus kinase 2 [1] [2].
The initial scaffold optimization focused on reducing molecular weight while maintaining potency. The transition from itacitinib to the low molecular weight analog INCB046308 resulted in improved Janus kinase 1 potency (inhibitory concentration 50 = 1.5 nanomolar) while preserving the 21-fold selectivity ratio [1]. This optimization demonstrated that the original trifluoromethyl pyrazole hinge binding motif could be simplified without compromising binding affinity.

Subsequent modifications explored the impact of small substituents meta to the amide moiety on binding affinity. The introduction of fluorine at this position (INCB046089) yielded exceptional Janus kinase 1 potency with an inhibitory concentration 50 of 0.2 nanomolar, representing a 14-fold improvement over the parent compound [1]. However, this modification came at the cost of selectivity, with only 4-fold preference for Janus kinase 1 over Janus kinase 2. Chlorine substitution (INCB046085) provided a more balanced profile with 0.5 nanomolar Janus kinase 1 potency and 6-fold selectivity [1].

The evolution to INCB047986 incorporated a simplified hinge binding motif that achieved an optimal balance between potency and selectivity. This compound demonstrated Janus kinase 1 inhibitory concentration 50 of 0.25 nanomolar with 25-fold selectivity over Janus kinase 2, representing a 14.4-fold improvement in potency compared to itacitinib while maintaining enhanced selectivity [1] [2].

CompoundJanus Kinase 1 Inhibitory Concentration 50 (nanomolar)Janus Kinase 2 Inhibitory Concentration 50 (nanomolar)Selectivity FoldKey Modification
INCB039110 (itacitinib)3.67521Starting scaffold
INCB0463081.53121Low molecular weight
INCB0460890.20.74Meta fluorine
INCB0460850.53.16Meta chlorine
INCB0478180.527.414Meta cyano
INCB0479860.256.125Optimized hinge binder

Substituent Effects on Selectivity Across Janus Kinase Isoforms

The selectivity profile of INCB047986 across the four Janus kinase isoforms was critically dependent on specific structural features that exploited subtle differences in the adenosine triphosphate-binding pockets. Crystallographic analysis revealed that the selectivity determinants resided primarily in the phosphate-binding loop region and the connection point between the beta-3 strand and alpha-C helix [1] [2].

INCB047986 demonstrated exceptional selectivity for Janus kinase 1 over other family members, with inhibitory concentration 50 values exceeding 1000 nanomolar for both Janus kinase 3 and tyrosine kinase 2. This selectivity pattern contrasted sharply with first-generation inhibitors such as tofacitinib and baricitinib, which exhibited minimal isoform selectivity [3] [4].

The trifluoromethyl group positioned in the simplified hinge binding motif played a crucial role in driving selectivity. Structural analysis showed that this substituent could be accommodated in the Janus kinase 1 binding pocket due to a retracted phosphate-binding loop configuration, while creating steric clashes in the Janus kinase 2 active site [1] [2]. The Janus kinase 1 histidine-885 residue shifts the phosphate-binding loop approximately 3.5 angstroms compared to the corresponding asparagine-859 in Janus kinase 2, creating the selectivity pocket that accommodates the trifluoromethyl substituent [1].

Cellular assays using interleukin-6 and thrombopoietin stimulation confirmed the biochemical selectivity observations. INCB047986 demonstrated potent inhibition of interleukin-6 signaling through Janus kinase 1 with an inhibitory concentration 50 of 207 nanomolar, while showing 6-fold weaker activity against thrombopoietin-mediated Janus kinase 2 signaling (inhibitory concentration 50 = 1167 nanomolar) [1] [2].

Janus Kinase IsoformINCB047986 Inhibitory Concentration 50 (nanomolar)Selectivity vs Janus Kinase 1
Janus Kinase 10.251
Janus Kinase 26.125
Janus Kinase 3>1000>4000
Tyrosine Kinase 2>1000>4000

Conformational Analysis Using Computational Modeling

Computational modeling studies provided critical insights into the binding mode and conformational preferences of INCB047986 within the Janus kinase 1 active site. Crystal structure determination of INCB047986 bound to Janus kinase 1 revealed the molecular basis for its selectivity and high binding affinity [1] [2].

The compound adopted a type I inhibitor binding mode, occupying the adenosine triphosphate-binding pocket in the active conformation of the kinase domain. The simplified hinge binding motif formed two key hydrogen bonds with the kinase hinge region, specifically with the backbone atoms of methionine-978 and glutamic acid-980 in Janus kinase 1 [1].

Molecular dynamics simulations validated the stability of the INCB047986-Janus kinase 1 complex over nanosecond timescales. The trifluoromethyl group maintained stable contacts within the selectivity pocket formed by the retracted phosphate-binding loop, with minimal conformational flexibility observed in this region. The computed binding free energy demonstrated favorable enthalpic contributions from hydrogen bonding and van der Waals interactions, partially offset by entropic penalties from conformational restriction [1].

Comparative modeling with Janus kinase 2 revealed the structural basis for selectivity. Overlay of the INCB047986-Janus kinase 1 crystal structure with Janus kinase 2 models showed that the trifluoromethyl group would create unfavorable steric clashes with phenylalanine-860 in the Janus kinase 2 phosphate-binding loop. This clash explained the 25-fold selectivity observed in biochemical assays [1] [2].

The conformational analysis also revealed that INCB047986 could adopt two distinct binding conformations within the Janus kinase 1 active site, differing primarily in the orientation of the peripheral substituents. Both conformations maintained the critical hinge binding interactions and selectivity pocket contacts, suggesting conformational flexibility that may contribute to binding entropy optimization [1].

Comparative Analysis with Second-Generation Janus Kinase Inhibitors

INCB047986 represented an intermediate step in the evolution from first-generation pan-Janus kinase inhibitors to highly selective second-generation compounds. Comparative analysis with approved second-generation inhibitors revealed both similarities and distinct differences in structure-activity relationships and selectivity profiles [3] [4].

Upadacitinib, the most selective approved Janus kinase 1 inhibitor, demonstrated 105-fold selectivity through a different structural approach involving an azabicyclo octane scaffold that exploited a unique Janus kinase 1 binding pocket [3]. In contrast, INCB047986 achieved 25-fold selectivity through the trifluoromethyl-containing simplified hinge binder, representing a more conventional approach to selectivity optimization.

Filgotinib achieved 81-fold Janus kinase 1 selectivity through incorporation of a triazolopyrimidine core with specific substitution patterns that favored Janus kinase 1 binding [3]. The selectivity mechanism differed from INCB047986, relying on differential binding kinetics rather than static binding affinity differences.

The pharmacokinetic profile of INCB047986 showed favorable characteristics compared to first-generation inhibitors but faced challenges that ultimately led to development discontinuation. The compound demonstrated improved oral bioavailability in preclinical species through incorporation of intramolecular hydrogen bonding, achieving 54% bioavailability in rats and cynomolgus monkeys [1]. However, poor oral exposure in dogs (1% bioavailability) highlighted species-specific absorption challenges that may have contributed to clinical development decisions [1].

CompoundJanus Kinase 1 Inhibitory Concentration 50 (nanomolar)Janus Kinase 1 Selectivity FoldGenerationDevelopment Status
INCB0479860.2525Development candidateDiscontinued
Upadacitinib0.43105Second-generationApproved
Filgotinib1081Second-generationApproved
Tofacitinib3.21.3First-generationApproved
Baricitinib5.91.0First-generationApproved

The clinical development of INCB047986 was terminated during Phase I studies across multiple indications including advanced malignancies, rheumatoid arthritis, and myelodysplastic syndromes [5] [6]. While specific reasons for discontinuation were not publicly disclosed, the termination preceded the successful development of other selective Janus kinase 1 inhibitors, suggesting that INCB047986 may have encountered efficacy or safety challenges that prevented advancement to later-stage clinical trials [5] [6].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023

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